molecular formula C18H15BrO3 B3018728 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one CAS No. 331821-24-0

3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one

Cat. No.: B3018728
CAS No.: 331821-24-0
M. Wt: 359.219
InChI Key: HQXGATHQZYDMKR-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group at the third position, an ethoxy group at the sixth position, and a methyl group at the fourth position of the chromen-2-one core structure

Mechanism of Action

Target of Action

Bromophenyl compounds are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Bromophenyl compounds are known to participate in suzuki–miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromophenyl group in the compound may undergo oxidative addition with the palladium catalyst, forming a new Pd-C bond .

Biochemical Pathways

Bromophenyl compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in cellular processes and pathways.

Pharmacokinetics

For instance, bromine atoms can enhance lipophilicity, which may affect absorption and distribution .

Result of Action

Bromophenyl compounds are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular processes and pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy may be influenced by the physiological environment, including the presence of specific enzymes or receptors, and the pH and redox conditions .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often complex and can involve binding to specific target proteins, thereby interfering with their normal function .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and 4-methylresorcinol.

    Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding α,β-unsaturated ester.

    Cyclization: The α,β-unsaturated ester undergoes cyclization with 4-methylresorcinol in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core structure.

    Esterification: The final step involves the esterification of the chromen-2-one intermediate with ethanol in the presence of an acid catalyst, such as sulfuric acid, to introduce the ethoxy group at the sixth position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient conversion of starting materials to the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols to form corresponding substituted derivatives.

    Oxidation Reactions: The ethoxy group can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The carbonyl group in the chromen-2-one core can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol under mild conditions.

Major Products Formed

    Substituted Derivatives: Formation of various substituted derivatives depending on the nucleophile used in the substitution reaction.

    Carboxylic Acid Derivative: Formation of 3-(4-Bromophenyl)-6-carboxy-4-methylchromen-2-one upon oxidation.

    Alcohol Derivative: Formation of 3-(4-Bromophenyl)-6-ethoxy-4-methylchroman-2-ol upon reduction.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of new materials with unique optical and electronic properties, such as liquid crystals and organic semiconductors.

Comparison with Similar Compounds

3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
    • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • Uniqueness

    • The presence of the ethoxy group at the sixth position and the methyl group at the fourth position of the chromen-2-one core structure imparts unique chemical and biological properties to the compound.
    • The bromophenyl group enhances the compound’s ability to interact with biological macromolecules, making it a potential candidate for drug development.

Properties

IUPAC Name

3-(4-bromophenyl)-6-ethoxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXGATHQZYDMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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